molecular formula C9H9N5O2 B12452297 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B12452297
M. Wt: 219.20 g/mol
InChI Key: LJMTVCJQUYFFEJ-UHFFFAOYSA-N
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Description

5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound that features a benzoic acid core substituted with an amino group and a tetrazole ring. The presence of the tetrazole ring, a nitrogen-rich heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid core. One common method involves the reaction of an appropriate benzoic acid derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often include refluxing in solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc salts or iodine may be employed to facilitate the formation of the tetrazole ring .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the combination of the benzoic acid core with the tetrazole ring, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-amino-2-(5-methyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-3-2-6(10)4-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16)

InChI Key

LJMTVCJQUYFFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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